3-Amino-4-methyl-5-nitrobenzoic acid

CAS No.: 54591-62-7

Cat. No.: VC1973854

Molecular Formula: C8H8N2O4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54591-62-7 |

|---|---|

| Molecular Formula | C8H8N2O4 |

| Molecular Weight | 196.16 g/mol |

| IUPAC Name | 3-amino-4-methyl-5-nitrobenzoic acid |

| Standard InChI | InChI=1S/C8H8N2O4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12) |

| Standard InChI Key | LHZXZCIDEFEXPM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)N |

| Canonical SMILES | CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)N |

Introduction

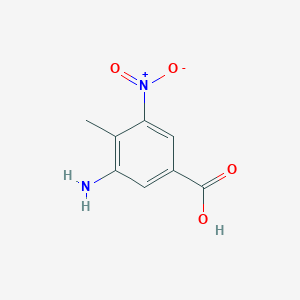

Structural Characteristics and Chemical Identity

3-Amino-4-methyl-5-nitrobenzoic acid is an organic compound characterized by three key functional groups attached to a benzoic acid scaffold. The compound has the following identity parameters:

| Parameter | Value |

|---|---|

| CAS Number | 54591-62-7 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| SMILES | CC1=C(C=C(C=C1N+[O-])C(=O)O)N |

| InChI | InChI=1S/C8H8N2O4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12) |

| InChIKey | LHZXZCIDEFEXPM-UHFFFAOYSA-N |

The molecular structure features an amino group at position 3, a methyl group at position 4, and a nitro group at position 5 of the benzoic acid ring. This specific arrangement of functional groups creates a unique electronic distribution that influences the compound's chemical reactivity and potential biological interactions .

Physical and Chemical Properties

3-Amino-4-methyl-5-nitrobenzoic acid typically appears as a yellow crystalline powder with limited water solubility. Its physical and chemical properties are significantly influenced by the presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro and carboxylic acid) groups.

| Property | Value |

|---|---|

| Physical appearance | Yellow crystalline powder |

| Solubility | Sparingly soluble in water, more soluble in organic solvents |

| Hydrogen Bond Donors | 2 (from -NH₂ and -COOH groups) |

| Hydrogen Bond Acceptors | 5 (from -NH₂, -NO₂, and -COOH groups) |

| Predicted CCS [M+H]⁺ | 137.6 Ų |

| Predicted CCS [M-H]⁻ | 139.6 Ų |

The compound's functional groups provide multiple sites for hydrogen bonding and other intermolecular interactions, influencing its solubility profile and potential for biological activity .

| Hazard Category | Classification | GHS Code |

|---|---|---|

| Acute toxicity, oral | Category 4 | H302 - Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315 - Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319 - Causes serious eye irritation |

| STOT, single exposure | Category 3 | H335 - May cause respiratory irritation |

Biological Activity and Applications

Research indicates that 3-Amino-4-methyl-5-nitrobenzoic acid and structurally similar compounds exhibit various biological activities that make them valuable in pharmaceutical and chemical research.

Pharmaceutical Applications

The compound demonstrates potential in several pharmaceutical applications:

-

Antimicrobial properties: Compounds with similar nitrobenzoic acid structures have shown antimicrobial activity against various bacterial strains, suggesting potential applications in antibiotic research.

-

Pharmaceutical intermediates: The functional diversity of 3-Amino-4-methyl-5-nitrobenzoic acid makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds, particularly those targeting various receptor systems.

-

Potential antitumor activity: Related aminobenzoic acid derivatives have been used as starting materials to synthesize compounds with antitumor properties, suggesting similar potential for this compound .

Chemical Applications

Beyond pharmaceutical applications, 3-Amino-4-methyl-5-nitrobenzoic acid serves several chemical purposes:

-

Organic synthesis building block: The compound's multiple functional groups provide sites for various chemical transformations, making it valuable in creating more complex molecular structures.

-

Chemical intermediate: It can serve as a precursor for various chemical compounds, including dyes, pigments, and specialized materials.

-

Research reagent: Its unique structure makes it useful for studying chemical reactivity and structure-activity relationships.

Comparison with Structural Isomers and Derivatives

The literature reveals several compounds with structural similarity to 3-Amino-4-methyl-5-nitrobenzoic acid, allowing for comparative analysis of structure-property relationships.

Key Structural Isomers

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| 4-Amino-3-methyl-5-nitrobenzoic acid | 37901-94-3 | Amino group at position 4 instead of position 3 |

| 3-Amino-4-methyl-2-nitrobenzoic acid | - | Nitro group at position 2 instead of position 5 |

| 2-Nitro-3-amino-4-methyl-5-bromobenzoic acid | - | Additional bromo substituent at position 5 |

Notable Derivatives

| Derivative | CAS Number | Modification |

|---|---|---|

| Methyl 3-amino-4-methyl-5-nitrobenzoate | 72922-60-2 | Methyl ester of carboxylic acid group |

| 3-Amino-4-methyl-5-nitrobenzamide | - | Amide derivative of carboxylic acid |

The ester derivatives, such as methyl 3-amino-4-methyl-5-nitrobenzoate, often demonstrate increased lipophilicity compared to the parent acid, potentially enhancing their cell penetration properties and altering their biological activity profiles .

Spectroscopic Properties

Spectroscopic data provides crucial information for the identification and characterization of 3-Amino-4-methyl-5-nitrobenzoic acid.

Mass Spectrometry

Based on collision cross-section data from PubChemLite, the following mass spectrometry adducts can be expected :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 197.05568 | 137.6 |

| [M+Na]⁺ | 219.03762 | 149.0 |

| [M+NH₄]⁺ | 214.08222 | 144.1 |

| [M-H]⁻ | 195.04112 | 139.6 |

Structure-Activity Relationships

The biological activity of 3-Amino-4-methyl-5-nitrobenzoic acid is significantly influenced by its structural features and functional groups.

Key Structure-Activity Determinants

-

Amino group: Provides hydrogen bond donor capabilities and can interact with biological targets through hydrogen bonding and other non-covalent interactions.

-

Nitro group: Acts as a hydrogen bond acceptor and creates an electron-withdrawing effect that can influence reactivity and binding affinity to biological targets.

-

Methyl group: Contributes hydrophobicity and can enhance membrane permeability, potentially affecting bioavailability.

-

Carboxylic acid group: Offers a site for derivatization and can form salt bridges with positively charged residues in proteins.

Future Research Directions

Based on current knowledge and research gaps, several promising research directions for 3-Amino-4-methyl-5-nitrobenzoic acid emerge:

-

Expanded antimicrobial screening: Systematic evaluation against a broader range of bacterial and fungal pathogens, including drug-resistant strains.

-

Structure optimization: Synthesis of novel derivatives with enhanced activity and improved pharmacokinetic properties.

-

Mechanism of action studies: Investigation of specific molecular targets and biochemical pathways affected by this compound and its derivatives.

-

Green chemistry approaches: Development of more environmentally friendly synthetic routes with improved yields and reduced waste.

-

Computational studies: Molecular modeling to predict binding interactions with potential biological targets and guide rational design of improved derivatives.

The unique combination of functional groups in 3-Amino-4-methyl-5-nitrobenzoic acid provides a valuable scaffold for developing compounds with diverse biological activities, making it a compound of continued interest in pharmaceutical and chemical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume